
2-(4-Bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone is a chemical compound that is commonly referred to as Buphedrone. It is a psychoactive drug that belongs to the class of cathinones, which are synthetic derivatives of the naturally occurring stimulant cathinone found in the Khat plant. Buphedrone has been the subject of scientific research due to its potential use as a therapeutic drug.
Mechanism of Action
Buphedrone acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, resulting in an increase in their concentration in the synaptic cleft. This leads to an increase in the activity of the central nervous system, resulting in a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
Buphedrone has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to reduced blood flow to certain parts of the body. Buphedrone has been shown to have neurotoxic effects, which can lead to damage to the central nervous system.
Advantages and Limitations for Lab Experiments
Buphedrone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have a potent stimulant effect, which makes it useful for studying the effects of stimulants on the central nervous system. However, one of the limitations of using Buphedrone in lab experiments is its potential for neurotoxicity, which can make it difficult to use in certain types of experiments.
Future Directions
There are several future directions for research on Buphedrone. One area of research is the potential use of Buphedrone in the treatment of mental health disorders such as depression and anxiety. Another area of research is the potential use of Buphedrone as a pain reliever. Further research is also needed to better understand the neurotoxic effects of Buphedrone and its potential for long-term damage to the central nervous system.
Synthesis Methods
Buphedrone can be synthesized using various methods, including the reaction of 4-bromobenzaldehyde with 4-hydroxypiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a reaction with ethyl bromoacetate to form 2-(4-bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone.
Scientific Research Applications
Buphedrone has been the subject of scientific research due to its potential use as a therapeutic drug. It has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders. Buphedrone has also been studied for its potential use as a pain reliever.
properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-3-1-10(2-4-11)9-13(17)15-7-5-12(16)6-8-15/h1-4,12,16H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCPQNWPMWXRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



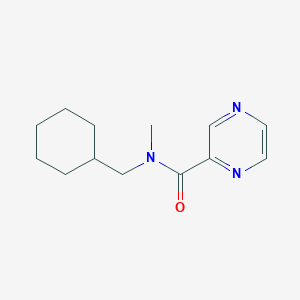
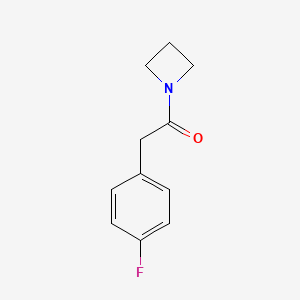
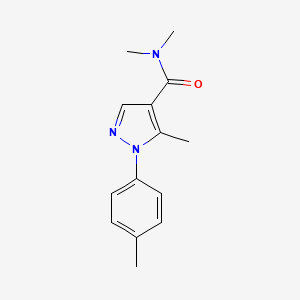
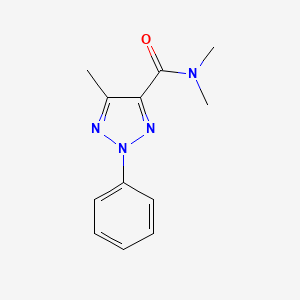

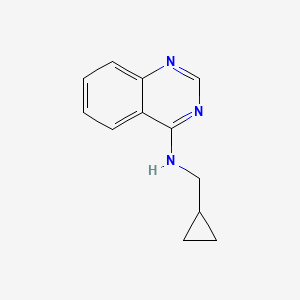
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
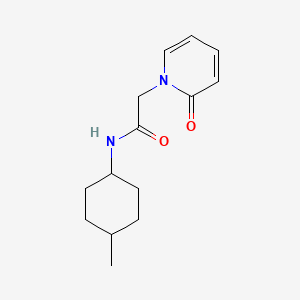
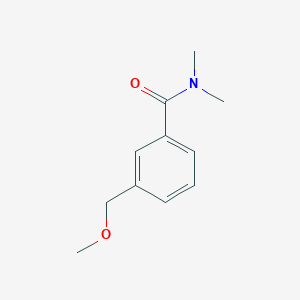

![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)
